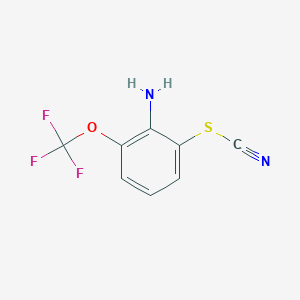

2-Thiocyanato-6-trifluoromethoxy-phenylamine

Description

2-Thiocyanato-6-trifluoromethoxy-phenylamine is a substituted phenylamine derivative featuring a thiocyanate (-SCN) group at the ortho position (C2) and a trifluoromethoxy (-OCF₃) group at the para position (C6) relative to the amine group.

Properties

IUPAC Name |

[2-amino-3-(trifluoromethoxy)phenyl] thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-2-1-3-6(7(5)13)15-4-12/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBXAKIGIHITMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC#N)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiocyanato-6-trifluoromethoxy-phenylamine typically involves the reaction of 2-amino-6-trifluoromethoxy-benzonitrile with thiocyanate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The thiocyanate group is introduced through nucleophilic substitution, where the amino group is replaced by the thiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiocyanato-6-trifluoromethoxy-phenylamine undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The nitro group can be reduced to form amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis : 2-Thiocyanato-6-trifluoromethoxy-phenylamine serves as an essential intermediate in synthesizing more complex organic molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution.

Reaction Type Example Reagents Major Products Oxidation H₂O₂, KMnO₄ Sulfonyl derivatives Reduction NaBH₄, LiAlH₄ Amines Substitution Cl₂, NH₃ Substituted phenylamine derivatives

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it can inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.

-

Cytotoxicity and Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in certain cancer cells. The compound's efficacy was assessed against human cancer cell lines, revealing selective cytotoxicity.

Cell Line Type Log GI50 Value SNB-75 CNS Cancer 5.84 UO-31 Renal Cancer 5.66 SR Leukemia 5.44

Antiproliferative Activity

A focused study on the antiproliferative effects of this compound demonstrated notable activity against human cancer cell lines. The proposed mechanism involves interaction with cellular signaling pathways that regulate apoptosis and proliferation.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct chemical characteristics make it suitable for developing advanced materials in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-Thiocyanato-6-trifluoromethoxy-phenylamine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the diphenylamine analog family, which includes derivatives like tofenamic acid (a non-steroidal anti-inflammatory drug) and thyroid hormones (e.g., thyroxine) . Key structural comparisons are outlined below:

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 2-Thiocyanato-6-trifluoromethoxy-phenylamine | -SCN (C2), -OCF₃ (C6) | Thiocyanate, trifluoromethoxy |

| Tofenamic acid | -CH₃ (C2), -Cl (C5) | Methyl, chloro |

| Triiodothyronine (T3) | -I (C3, C5), -OH (C4) | Iodo, hydroxyl |

Substituent Impact :

- Electron-withdrawing groups : The -OCF₃ group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) groups in analogs like T3. This may improve membrane permeability but reduce aqueous solubility.

- Thiocyanate vs.

Physicochemical Properties

Data from thiocyanate-containing analogs (e.g., the compound in ) provide insights:

Key Observations :

Spectroscopic Characteristics

Spectroscopic data highlight functional group signatures:

Biological Activity

2-Thiocyanato-6-trifluoromethoxy-phenylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound possesses a unique structure characterized by the presence of a thiocyanate group and a trifluoromethoxy group on a phenylamine backbone. The general formula can be represented as:

Synthesis typically involves the reaction of 6-trifluoromethoxy-2-nitroaniline with thiocyanate sources under appropriate conditions to yield the desired compound. This method has been optimized to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes, although detailed studies are necessary to elucidate this further.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The compound's efficacy was assessed using various human cancer cell lines, with promising results indicating selective cytotoxicity .

Case Study: Antiproliferative Activity

A study focused on the antiproliferative effects of this compound against human cancer cell lines revealed significant activity. The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibition of cell proliferation. Notably, the most sensitive cell lines included those derived from CNS and renal cancers, with log GI50 values showing strong efficacy .

| Cell Line | Type | Log GI50 Value |

|---|---|---|

| SNB-75 | CNS Cancer | 5.84 |

| UO-31 | Renal Cancer | 5.66 |

| SR | Leukemia | 5.44 |

The proposed mechanism involves interaction with cellular signaling pathways that regulate apoptosis and proliferation. The thiocyanate group is thought to play a crucial role in mediating these effects by forming reactive intermediates that can modify cellular targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Thiocyanato-6-trifluoromethoxy-phenylamine, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via nucleophilic substitution or thiocyanation reactions. A common approach involves reacting aryl halides with potassium thiocyanate under controlled conditions. For example, highlights the use of arylisothiocyanate intermediates in dimethylformamide (DMF) with potassium hydroxide as a base, which may parallel thiocyanate introduction strategies . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Exothermic reactions require gradual reagent addition (e.g., <5°C for exothermic thiocyanation steps).

- Purification : Column chromatography or recrystallization is recommended, with TLC monitoring (as in ) to confirm intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a multi-technique approach:

- NMR spectroscopy : and NMR to verify trifluoromethoxy and thiocyanate group positions.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- HPLC : ≥98% purity thresholds (as in ) require gradient elution with UV detection at 254 nm .

- Elemental analysis : Match experimental C, H, N, S values to theoretical calculations.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Answer : Discrepancies often arise from solvent polarity or competing reaction pathways. To address this:

- Control experiments : Compare outcomes in DMF vs. acetonitrile to assess solvent effects ( notes DMF’s role in stabilizing intermediates) .

- Kinetic studies : Use stopped-flow techniques to monitor thiocyanate displacement rates.

- Computational modeling : DFT calculations can predict preferred reaction mechanisms (e.g., SAr vs. radical pathways).

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Answer : Stability is pH- and temperature-sensitive. Design experiments with:

-

Accelerated degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 1 week. Monitor degradation via HPLC (Table 1).

-

Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photolytic decomposition.

Table 1 : Hypothetical Stability Data (Based on Methodological Principles)

Condition Degradation (%) Major Degradation Product pH 2, 40°C 95% 6-Trifluoromethoxy-aniline pH 7, 40°C 15% None detected pH 12, 40°C 70% Thiocyanate dimer

Q. What theoretical frameworks guide the design of ecological impact studies for this compound?

- Answer : Link research to systems ecology and microbial communication theories (e.g., ’s focus on zoospore regulation via chemical signaling) . Methodologies include:

- Microcosm assays : Evaluate compound effects on soil microbial diversity using 16S rRNA sequencing.

- QSAR modeling : Predict ecotoxicity by correlating thiocyanate group electronegativity with biofilm inhibition.

Methodological and Theoretical Considerations

Q. How can researchers align experimental design with existing reaction mechanisms for thiocyanate-containing compounds?

- Answer : Apply ’s Guiding Principle 2 by integrating thiocyanate reactivity models (e.g., hard/soft acid-base theory) . For example:

- Nucleophilicity assays : Compare thiocyanate’s reactivity with other nucleophiles (e.g., iodide, azide) in S2 reactions.

- Cross-validation : Use kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms.

Q. What advanced techniques validate heterogeneous catalytic applications of this compound?

- Answer : Leverage ’s CRDC subclass RDF2050104 (membrane/separation technologies) :

- X-ray photoelectron spectroscopy (XPS) : Analyze surface adsorption on catalysts like Pd/C.

- In situ IR spectroscopy : Monitor catalytic cycles in flow reactors.

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., HCN from thiocyanate degradation).

- Waste disposal : Segregate thiocyanate waste for neutralization with Fe solutions to form non-toxic FeSCN complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.